(R)-2-(6-Benzhydrylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole
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Overview
Description
®-2-(6-Benzhydrylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(6-Benzhydrylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a benzhydryl-substituted pyridine derivative with an isopropyl-substituted oxirane in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the pyridine ring or the oxazole ring, potentially leading to the formation of dihydropyridine or dihydrooxazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyridine or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines or thiols might be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzhydryl ketones, while reduction could produce dihydropyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(6-Benzhydrylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound might be studied for its potential as a ligand for certain receptors or enzymes. Its chiral nature could make it useful in studying stereoselective biological processes.
Medicine
In medicinal chemistry, ®-2-(6-Benzhydrylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole could be investigated for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ®-2-(6-Benzhydrylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(6-Benzhydrylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole: The non-chiral version of the compound.
2-(6-Benzhydrylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole: A similar compound with a methyl group instead of an isopropyl group.
2-(6-Benzhydrylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole: A similar compound with an ethyl group instead of an isopropyl group.
Uniqueness
®-2-(6-Benzhydrylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is unique due to its chiral nature and the specific substitution pattern on the oxazole ring. This uniqueness could confer specific properties, such as enhanced binding affinity to certain biological targets or unique reactivity in chemical synthesis.
Properties
IUPAC Name |
(4R)-2-(6-benzhydrylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c1-17(2)22-16-27-24(26-22)21-15-9-14-20(25-21)23(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-15,17,22-23H,16H2,1-2H3/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMJIFNAEKBYQS-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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